molecular formula C7H7Cl2N3 B7868371 N-(3,5-dichlorophenyl)guanidine

N-(3,5-dichlorophenyl)guanidine

Cat. No. B7868371
M. Wt: 204.05 g/mol
InChI Key: PXNBOFBSFXZTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)guanidine is a useful research compound. Its molecular formula is C7H7Cl2N3 and its molecular weight is 204.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dichlorophenyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dichlorophenyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Screening of Copper(II) Complexes with Substituted Guanidines : Copper(II) complexes with N-(3,5-dichlorophenyl)guanidine exhibited moderate cytotoxicity against human cancer cell lines, indicating potential applications in chemotherapy (Murtaza et al., 2012).

  • Antihypertensive Properties of Thiourea Derivatives : A study found that a derivative of N-(3,5-dichlorophenyl)guanidine, specifically 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, was inactive as an antihypertensive agent, contrasting with its thiourea counterpart (Tilley et al., 1980).

  • General Biological Activities of Guanidine Compounds : Guanidine compounds, including those with N-(3,5-dichlorophenyl)guanidine structures, have diverse applications in medicinal chemistry, ranging from organocatalysis to drug discovery (Sa̧czewski & Balewski, 2013).

  • Inhibition of Polio Viruses by Guanidine : Guanidine derivatives, such as N-(3,5-dichlorophenyl)guanidine, have been explored for their potential in inhibiting virus infectivity, specifically targeting poliovirus replication (Loddo et al., 1962).

  • Role in Insulin Secretion Inhibition : A study on N-cyano-N'-(3,5-dichlorophenyl)-N"-(3-methylbutyl)guanidine, a pinacidil analogue, identified it as a potent inhibitor of glucose-stimulated insulin secretion, suggesting a potential role in diabetes management (Tagmose et al., 2003).

  • Antifungal Activity of Guanidine Compounds : Guanidine derivatives, including N-(3,5-dichlorophenyl)guanidine, exhibit potent antifungal activities and can be more effective than common antifungal drugs (Choi et al., 2017).

  • Guanidines in Nicotinic Acetylcholine Receptor Antagonism : N-(3-chlorophenyl)guanidine and its derivatives, including N-(3,5-dichlorophenyl)guanidine, have been identified as novel antagonists of the α7 nicotinic acetylcholine receptor, indicating potential applications in neuroscience (Alwassil et al., 2021).

properties

IUPAC Name

2-(3,5-dichlorophenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNBOFBSFXZTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)guanidine
Reactant of Route 2
N-(3,5-dichlorophenyl)guanidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichlorophenyl)guanidine
Reactant of Route 4
N-(3,5-dichlorophenyl)guanidine
Reactant of Route 5
N-(3,5-dichlorophenyl)guanidine
Reactant of Route 6
N-(3,5-dichlorophenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.